Cas no 1794620-64-6 (1,2-Bis(2,4,6-tribromophenoxy)ethane-d4)

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 is a deuterated analog of 1,2-bis(2,4,6-tribromophenoxy)ethane, a brominated flame retardant compound. The incorporation of deuterium (d4) enhances its utility as an internal standard in mass spectrometry and analytical applications, ensuring precise quantification and minimizing interference in trace-level analyses. Its high purity and isotopic labeling make it particularly valuable for environmental and toxicological studies, where accurate detection of brominated flame retardants is critical. The compound’s stability and well-defined structure further support its use in method validation and regulatory compliance testing. This deuterated derivative is essential for researchers requiring reliable reference materials in advanced analytical workflows.
1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 structure
1794620-64-6 structure
Product name:1,2-Bis(2,4,6-tribromophenoxy)ethane-d4
CAS No:1794620-64-6
MF:C14H8Br6O2
Molecular Weight:691.660766601563
CID:5053560

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 化学的及び物理的性質

名前と識別子

    • 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4
    • 1,3,5-tribromo-2-[1,1,2,2-tetradeuterio-2-(2,4,6-tribromophenoxy)ethoxy]benzene
    • インチ: 1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2/i1D2,2D2
    • InChIKey: YATIGPZCMOYEGE-LNLMKGTHSA-N
    • SMILES: BrC1C=C(C=C(C=1OC([2H])([2H])C([2H])([2H])OC1C(=CC(=CC=1Br)Br)Br)Br)Br

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 291
  • XLogP3: 7.7
  • トポロジー分子極性表面積: 18.5

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B585427-5mg
1,2-Bis(2,4,6-tribromophenoxy)ethane-d4
1794620-64-6
5mg
$ 184.00 2023-09-08
TRC
B585427-50mg
1,2-Bis(2,4,6-tribromophenoxy)ethane-d4
1794620-64-6
50mg
$ 1453.00 2023-09-08

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 関連文献

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4に関する追加情報

Professional Introduction to 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 (CAS No. 1794620-64-6)

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and material science. This compound, characterized by its unique molecular structure, serves as a valuable tool in various scientific applications. The CAS number 1794620-64-6 provides a unique identifier for this substance, ensuring precise classification and differentiation in chemical databases and literature.

The molecular formula of 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 highlights its composition, which includes brominated phenoxyl groups attached to an ethane backbone. This structural configuration imparts distinct properties that make it particularly useful in certain research contexts. The presence of deuterium isotopes (indicated by the "-d4" suffix) further enhances its utility in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for high-resolution structural elucidation and dynamic studies.

In recent years, the demand for brominated aromatic compounds has surged due to their versatile applications in pharmaceutical synthesis and polymer science. The bromophenoxy groups in 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 contribute to its reactivity and stability under various conditions, making it a preferred candidate for developing novel materials and drug intermediates. Researchers have leveraged this compound to investigate the effects of bromine substitution on molecular interactions and pharmacokinetic properties.

One of the most compelling aspects of 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 is its role in advanced chemical synthesis methodologies. The compound's architecture allows for selective functionalization at multiple sites, enabling chemists to design complex molecules with tailored properties. For instance, it has been employed in the synthesis of ligands for metal-organic frameworks (MOFs), where precise control over pore size and surface chemistry is crucial for applications in gas storage and catalysis.

The pharmaceutical industry has also explored the potential of 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 as a precursor in drug development. Its brominated structure can mimic natural biological pathways or serve as a scaffold for novel therapeutic agents. Studies have demonstrated its utility in creating derivatives with enhanced bioavailability or targeted delivery systems. Additionally, the deuterated version ()1,2-Bis(2,4,6-tribromophenoxy)ethane-d4) is particularly valuable in metabolic studies, where it aids in tracking metabolic pathways non-invasively using NMR techniques.

Recent advancements in computational chemistry have further illuminated the significance of 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4. Molecular modeling studies have revealed insights into its interactions with biological targets and its potential as an inhibitor or activator of specific enzymes. These simulations have guided experimental designs and optimized synthetic routes for more efficient production. The integration of machine learning algorithms with traditional quantum chemistry methods has enabled researchers to predict the compound's behavior under different conditions with remarkable accuracy.

The environmental impact of brominated compounds is another critical consideration when evaluating their use in research and industry. While 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 offers numerous benefits in laboratory settings, its degradation products must be carefully monitored to ensure compliance with environmental regulations. Recent research has focused on developing sustainable synthetic routes that minimize waste and reduce the ecological footprint of brominated chemicals. This includes exploring biodegradable alternatives or catalytic processes that enhance efficiency while reducing hazardous byproducts.

The future prospects of 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 are promising as scientists continue to uncover new applications and refine existing methodologies. Its versatility makes it a cornerstone in both academic research and industrial development, particularly in fields requiring high-purity compounds for sensitive analyses. As technology advances, the compound's role is expected to expand into emerging areas such as nanotechnology and green chemistry, where precision and selectivity are paramount.

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